molecular formula C20H25NO2 B11112502 2-(Morpholin-4-ylmethyl)-4-(2-phenylpropan-2-yl)phenol

2-(Morpholin-4-ylmethyl)-4-(2-phenylpropan-2-yl)phenol

Cat. No.: B11112502
M. Wt: 311.4 g/mol
InChI Key: XEJNMJLBMKSCBE-UHFFFAOYSA-N
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Description

2-[(MORPHOLIN-4-YL)METHYL]-4-(2-PHENYLPROPAN-2-YL)PHENOL is a complex organic compound that features a morpholine ring, a phenyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(MORPHOLIN-4-YL)METHYL]-4-(2-PHENYLPROPAN-2-YL)PHENOL typically involves multiple steps, starting with the preparation of the morpholine derivative. One common method involves the reaction of morpholine with formaldehyde and a phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(MORPHOLIN-4-YL)METHYL]-4-(2-PHENYLPROPAN-2-YL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced species, depending on the conditions.

    Substitution: The phenyl and morpholine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various reduced phenol derivatives. Substitution reactions can lead to a wide range of substituted phenol and morpholine derivatives.

Scientific Research Applications

2-[(MORPHOLIN-4-YL)METHYL]-4-(2-PHENYLPROPAN-2-YL)PHENOL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2-[(MORPHOLIN-4-YL)METHYL]-4-(2-PHENYLPROPAN-2-YL)PHENOL involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring may enhance its solubility and bioavailability. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-MORPHOLIN-4-YL-PHENYL)-1-PHENYLETHANONE
  • 2-(4-MORPHOLIN-4-YL-PHENYL)-1-(4-METHYLPHENYL)ETHANONE
  • 2-(4-MORPHOLIN-4-YL-PHENYL)-1-(4-BROMOPHENYL)ETHANONE

Uniqueness

2-[(MORPHOLIN-4-YL)METHYL]-4-(2-PHENYLPROPAN-2-YL)PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a morpholine ring and a phenol group allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-4-(2-phenylpropan-2-yl)phenol

InChI

InChI=1S/C20H25NO2/c1-20(2,17-6-4-3-5-7-17)18-8-9-19(22)16(14-18)15-21-10-12-23-13-11-21/h3-9,14,22H,10-13,15H2,1-2H3

InChI Key

XEJNMJLBMKSCBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)CN3CCOCC3

Origin of Product

United States

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